5-chloro-1H-indole-7-carboxylic acid
Overview
Description
5-Chloro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-chloro-1h-indole-7-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole and its derivatives are known to be derived from the metabolism of tryptophan by gut microorganisms . The exact pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Indole derivatives have been reported to possess various biological activities . The specific effects of this compound would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-indole-7-carboxylic acid typically involves the chlorination of indole derivatives followed by carboxylation. One common method is the Leimgruber–Batcho indole synthesis, which involves the formation of an indole ring system followed by selective chlorination at the 5-position . The carboxylation step can be achieved using various reagents such as carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve the use of continuous flow reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-1H-indole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Fluoro-1H-indole-7-carboxylic acid
- 5-Bromo-1H-indole-7-carboxylic acid
- 5-Iodo-1H-indole-7-carboxylic acid
Comparison: 5-Chloro-1H-indole-7-carboxylic acid is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
5-chloro-1H-indole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMTJYCOYPTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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